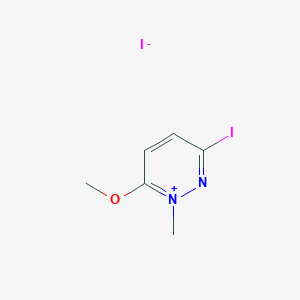
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide is an organic compound with the molecular formula C₆H₈I₂N₂O It is a pyridazinium salt, characterized by the presence of iodine and methoxy groups on the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methoxy-1-methylpyridazin-1-ium iodide typically involves the iodination of 6-methoxy-1-methylpyridazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridazine ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of compounds with altered oxidation states or new functional groups.
Applications De Recherche Scientifique
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in exploring the compound’s potential as a therapeutic agent. Its chemical properties suggest it could be useful in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-iodo-6-methoxy-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-6-methoxy-1-methylpyridazine
- 3-Iodo-6-methoxy-1-methylpyridinium iodide
- 3-Iodo-6-methoxy-1-methylpyridinium chloride
Uniqueness
3-Iodo-6-methoxy-1-methylpyridazin-1-ium iodide is unique due to the presence of both iodine and methoxy groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties, making the compound valuable for specific applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various research and industrial contexts.
Propriétés
Numéro CAS |
62877-65-0 |
|---|---|
Formule moléculaire |
C6H8I2N2O |
Poids moléculaire |
377.95 g/mol |
Nom IUPAC |
3-iodo-6-methoxy-1-methylpyridazin-1-ium;iodide |
InChI |
InChI=1S/C6H8IN2O.HI/c1-9-6(10-2)4-3-5(7)8-9;/h3-4H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OESZUSRFISOIAJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(C=CC(=N1)I)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


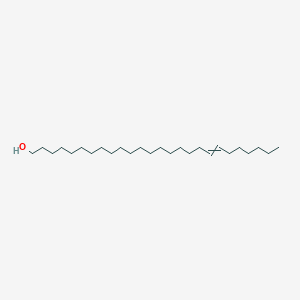
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
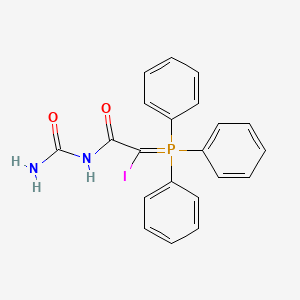
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
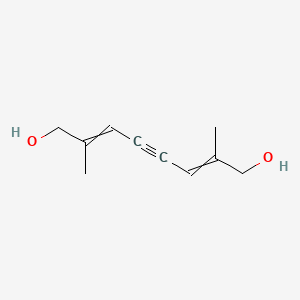
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)


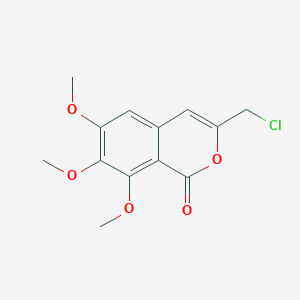
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)

